4-(THIOPHEN-2-YL)-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-1,3-THIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(THIOPHEN-2-YL)-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-1,3-THIAZOLE is a heterocyclic compound that contains both thiophene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(THIOPHEN-2-YL)-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-1,3-THIAZOLE typically involves the formation of the thiazole ring followed by the introduction of the thiophene groups. One common method involves the cyclization of a suitable precursor containing thiophene and thioamide functionalities under acidic or basic conditions. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(THIOPHEN-2-YL)-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-1,3-THIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the thiophene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.
Scientific Research Applications
4-(THIOPHEN-2-YL)-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-(THIOPHEN-2-YL)-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-1,3-THIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties can also influence its interactions with other molecules, making it useful in materials science applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2-thienyl)-1,3,4-thiadiazole: Another heterocyclic compound with similar electronic properties.
4,4’-Bis(2-thienyl)-2,2’-bithiazole: Contains both thiophene and thiazole rings, similar to the target compound.
Uniqueness
4-(THIOPHEN-2-YL)-2-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-1,3-THIAZOLE is unique due to its specific arrangement of thiophene and thiazole rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Properties
IUPAC Name |
4-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S4/c1-3-11(17-5-1)9-7-19-13(15-9)14-16-10(8-20-14)12-4-2-6-18-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQIKFZTUVPQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.